molecular formula C9H12ClN3O B13987235 6-Chloro-2-ethylamino-N-methylnicotinamide

6-Chloro-2-ethylamino-N-methylnicotinamide

Cat. No.: B13987235
M. Wt: 213.66 g/mol
InChI Key: IYVLAEUVDXIBLS-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylamino-N-methylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, featuring a chlorine atom at the 6th position, an ethylamino group at the 2nd position, and a methyl group attached to the nitrogen atom of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethylamino-N-methylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the ethylamino and methyl groups. One common method includes:

    Chlorination: Nicotinamide is chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position.

    Amination: The chlorinated product is then reacted with ethylamine under controlled conditions to introduce the ethylamino group at the 2nd position.

    Methylation: Finally, the compound is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to attach the methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of nicotinamide are chlorinated using industrial-grade chlorinating agents.

    Continuous Amination: The chlorinated intermediate is continuously fed into reactors containing ethylamine.

    Automated Methylation: The final methylation step is automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethylamino-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

6-Chloro-2-ethylamino-N-methylnicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylamino-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in nicotinamide metabolism, affecting their activity.

    Pathways: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-methylnicotinamide: Similar structure but lacks the ethylamino group.

    2-Chloro-N-ethyl-N-methylnicotinamide: Similar but with chlorine at the 2nd position.

    6-Chloro-N,N-dimethylnicotinamide: Similar but with two methyl groups attached to the nitrogen atom.

Uniqueness

6-Chloro-2-ethylamino-N-methylnicotinamide is unique due to the presence of both the ethylamino and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

6-chloro-2-(ethylamino)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C9H12ClN3O/c1-3-12-8-6(9(14)11-2)4-5-7(10)13-8/h4-5H,3H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

IYVLAEUVDXIBLS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=N1)Cl)C(=O)NC

Origin of Product

United States

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